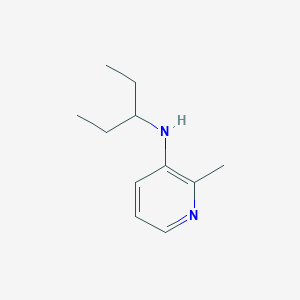

2-methyl-N-(pentan-3-yl)pyridin-3-amine

Description

2-Methyl-N-(pentan-3-yl)pyridin-3-amine is a pyridine derivative characterized by a methyl group at the 2-position of the pyridine ring and a pentan-3-yl amine substituent at the 3-position. The compound’s CAS number (1515260-18-0) is documented in commercial catalogs, where it is classified as a pharmaceutical intermediate .

Synthetic routes for related compounds often involve amide coupling or alkylation reactions. For instance, 2-substituted pyridin-3-amine derivatives are synthesized via nucleophilic substitution or reductive amination, as demonstrated in the preparation of triazolopyridine derivatives and tetrazole-linked imidazopyridines .

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-methyl-N-pentan-3-ylpyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-4-10(5-2)13-11-7-6-8-12-9(11)3/h6-8,10,13H,4-5H2,1-3H3 |

InChI Key |

YJAMAWDRFHKDGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=C(N=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pentan-3-yl)pyridin-3-amine involves innovative hydroamination methods. One such method, reported by Baran and coworkers, utilizes practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound is not widely documented due to its challenging synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with altered alkyl chains.

Scientific Research Applications

2-methyl-N-(pentan-3-yl)pyridin-3-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of biochemical pathways and enzyme interactions.

Medicine: For the development of drug candidates targeting specific biological pathways.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Key Observations:

This could influence membrane permeability in drug design . Aryl substituents (e.g., 2-methoxyphenyl) enable π-π stacking interactions in enzyme binding pockets, as seen in COX-2 inhibitors .

Biological Activity: Imidazo[1,2-a]pyridin-3-amine derivatives exhibit nanomolar potency against COX-2, attributed to their planar fused-ring systems and hydrogen-bonding interactions . Pyridine-based CYP51 inhibitors (e.g., UDD) show efficacy against Trypanosoma cruzi by disrupting sterol biosynthesis, with substituents like trifluoromethyl enhancing target affinity .

Synthetic Accessibility :

- Alkyl-substituted pyridin-3-amine derivatives (e.g., pentan-3-yl) are synthesized via straightforward alkylation, whereas aryl-substituted analogs require more complex coupling reactions (e.g., Buchwald-Hartwig amination) .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are lacking, trends from analogs suggest:

- Metabolic Stability : Branched alkyl chains (e.g., pentan-3-yl) may resist oxidative metabolism better than linear chains, as observed in related sulfamide derivatives .

Biological Activity

2-Methyl-N-(pentan-3-yl)pyridin-3-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 192.30 g/mol. Its structure includes a pyridine ring substituted with a methyl group and a pentan-3-yl group attached to the nitrogen atom. This unique substitution pattern may influence its biological activity and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.30 g/mol |

| Structure | Pyridine ring with methyl and pentan-3-yl substitutions |

Research indicates that this compound may interact with specific molecular targets, influencing various biological pathways. The compound's potential mechanisms include:

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.

- Receptor Interaction : The compound could bind to specific receptors, leading to downstream effects in cellular signaling.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. Its efficacy against various microbial strains has been documented, suggesting potential applications in antibiotic development.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For instance, in vitro assays demonstrated significant apoptosis induction in treated cancer cell lines, with concentrations leading to a five-fold increase in apoptotic signals.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- Various cancer cell lines were treated with this compound, showing notable effects on cell proliferation and apoptosis.

- A study reported that treatment led to a significant reduction in cell viability, correlating with increased caspase activity.

-

Antimicrobial Efficacy Testing

- The compound was tested against several bacterial strains, demonstrating effective inhibition at low concentrations.

- Results indicated a dose-dependent response, reinforcing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key aspects include:

- Substitution Patterns : The position and type of substituents on the pyridine ring significantly affect binding affinity and selectivity for biological targets.

| Compound | Substituent Position | Biological Activity |

|---|---|---|

| This compound | 2nd position | Antimicrobial and anticancer properties |

| 6-Methyl-N-(pentan-2-yl)pyridin-3-amine | 6th position | Potentially different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.